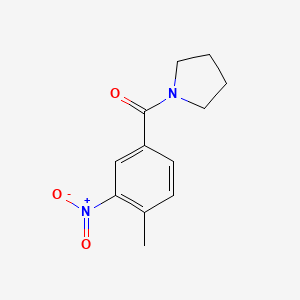

![molecular formula C28H24N2O B5524699 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as Berberine, is a natural isoquinoline alkaloid found in various plants, including Berberis vulgaris, Berberis aristata, and Coptis chinensis. Berberine has been used in traditional medicine for centuries due to its various health benefits. Recent scientific research has shown that Berberine has potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, the condensation of quinolin-5-amine with different aldehydes leads to the formation of compounds like 10,10-dimethyl-7-(5-arylfuran-2-yl)-9,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(7H)-ones, showcasing its versatility in creating new chemical entities for further study (Kozlov & Tereshko, 2016).

Cytotoxic Activities

Research into similar structures has shown that derivatives of benzo[c]phenanthridine exhibit cytotoxic activities against various cancer cell lines, indicating the potential of this compound derivatives in oncological research. For example, derivatives like liriodenine have shown significant cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines, suggesting their potential in cancer treatment studies (Yang et al., 2008).

Luminescence Properties

Derivatives of this compound have been studied for their luminescence properties. For example, compounds like 4,5-diphenyl-7H-dibenzo[de,g]quinolin-7-one show aggregation-induced emission (AIE) characteristics, which could be useful in the development of optical and electronic materials, highlighting the potential of these derivatives in material science (Li et al., 2020).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties of related compounds has also been a significant area of application. Salts with julolidinyl electron donor groups, structurally related to this compound, exhibit strong NLO responses, indicating the compound's potential utility in developing new materials with desirable photophysical properties (Coe et al., 2009).

Aggregation Phenomena

The aggregation behavior of heterocyclic salts derived from similar compounds has been investigated, providing insights into the photophysical properties of these molecules in solution. Such studies are essential for understanding the solubility and stability of these compounds, which can influence their applications in various scientific fields (Aracena et al., 2017).

Properties

IUPAC Name |

2,2-dimethyl-5-quinolin-2-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O/c1-28(2)15-20-25-19-9-5-3-7-17(19)11-13-22(25)30-27(26(20)24(31)16-28)23-14-12-18-8-4-6-10-21(18)29-23/h3-14,27,30H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUNPDYYODLDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6C=C5)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)